molecular formula C9H8BrN3 B2381038 1-benzyl-3-bromo-1H-1,2,4-triazole CAS No. 1219543-17-5

1-benzyl-3-bromo-1H-1,2,4-triazole

Cat. No.: B2381038
CAS No.: 1219543-17-5
M. Wt: 238.088
InChI Key: RWPPUFZGOREGPN-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-1H-1,2,4-triazole is a heterocyclic compound that belongs to the family of 1,2,4-triazoles. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at position 1 and a bromine atom at position 3 of the triazole ring. The molecular formula of this compound is C9H8BrN3, and it has a molecular weight of 238.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-bromo-1H-1,2,4-triazole can be synthesized through various synthetic routes. One common method involves the reaction of 1,2,4-triazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromo-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, copper

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-benzyl-3-amino-1H-1,2,4-triazole derivatives .

Scientific Research Applications

Comparison with Similar Compounds

1-Benzyl-3-bromo-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-Benzyl-1H-1,2,3-triazole: This compound has a similar structure but lacks the bromine atom at position 3.

    3-Bromo-1H-1,2,4-triazole: This compound lacks the benzyl group but retains the bromine atom at position 3.

    1-Benzyl-3-chloro-1H-1,2,4-triazole: This compound has a chlorine atom instead of a bromine atom at position 3.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-3-bromo-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPPUFZGOREGPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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